molecular formula C57H92O28 B12295714 beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-(1-->2)]- CAS No. 35920-91-3

beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-(1-->2)]-

Cat. No.: B12295714
CAS No.: 35920-91-3
M. Wt: 1225.3 g/mol
InChI Key: KSQDOQZKXFUZMV-UHFFFAOYSA-N
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Description

beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1→4)-O-[O-beta-D-glucopyranosyl-(1→3)-beta-D-glucopyranosyl-(1→2)]- is a furostanol saponin characterized by a steroidal aglycone (furost-5-ene backbone) and a highly branched oligosaccharide chain. Key structural features include:

  • 22,25-epoxy group: A rare structural motif contributing to conformational rigidity .
  • Glycosylation pattern: A trisaccharide chain at the 3-OH position, comprising 6-deoxy-alpha-L-mannopyranosyl (1→4)-linked to a diglucopyranosyl unit with (1→3) and (1→2) interglycosidic bonds .
  • 26-O-glucopyranosyl group: A terminal beta-D-glucopyranosyl moiety esterified at C-26 .

Molecular Formula: C₅₁H₈₄O₂₂ (MW: 1049.2 g/mol) .
CAS Registry: 161659-81-0 .

Properties

CAS No.

35920-91-3

Molecular Formula

C57H92O28

Molecular Weight

1225.3 g/mol

IUPAC Name

2-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)-6-[5',7,9,13-tetramethyl-5'-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C57H92O28/c1-21-33-28(84-57(21)13-12-54(3,85-57)20-74-49-41(69)39(67)35(63)29(16-58)77-49)15-27-25-7-6-23-14-24(8-10-55(23,4)26(25)9-11-56(27,33)5)76-53-48(44(72)46(32(19-61)80-53)81-50-42(70)38(66)34(62)22(2)75-50)83-52-45(73)47(37(65)31(18-60)79-52)82-51-43(71)40(68)36(64)30(17-59)78-51/h6,21-22,24-53,58-73H,7-20H2,1-5H3

InChI Key

KSQDOQZKXFUZMV-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)C)C)OC11CCC(O1)(C)COC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Biological Activity

Beta-D-glucopyranosides are a class of glycosides that have garnered significant attention due to their diverse biological activities. The compound in focus, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-(1-->2)] , exhibits various pharmacological properties that are crucial for therapeutic applications. This article reviews the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure features multiple sugar moieties and a furostane backbone, which contributes to its biological functionality. The presence of glucopyranoside units enhances its solubility and interaction with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₃₃H₅₈O₁₃
Molecular Weight596.8 g/mol
SolubilitySoluble in water and ethanol
Functional GroupsHydroxyl, ether, glycosidic link

Antidiabetic Effects

Recent studies have demonstrated the anti-diabetic potential of beta-D-glucopyranoside derivatives. For instance, a study assessed the in vitro activity of related compounds like obacunone 17-O-β-D-glucopyranoside. These compounds exhibited significant inhibition of α-glucosidase activity, which is pivotal in managing postprandial glucose levels. Molecular dynamics simulations indicated stable binding interactions with the enzyme's active site, suggesting a mechanism for their anti-diabetic effects .

Antimicrobial Properties

Beta-D-glucopyranosides have also been investigated for their antimicrobial properties. A study on glucopyranoside derivatives revealed promising antibacterial and antifungal activities. The prediction of activity spectra indicated that certain derivatives possess notable efficacy against various pathogens, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of beta-D-glucopyranoside derivatives is another area of interest. Compounds such as physcion 8-O-β-D-glucopyranoside have shown significant anti-inflammatory and anticancer properties. They modulate various signaling pathways involved in cancer progression, including apoptosis and cell cycle regulation . This suggests that beta-D-glucopyranosides may serve as effective agents in cancer therapy.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of beta-D-glucopyranosides. For example, studies indicate that certain derivatives can ameliorate cognitive decline associated with neurodegenerative diseases by modulating oxidative stress and inflammation pathways . The mechanisms involve the regulation of microRNAs and protein kinases linked to neuronal survival.

Case Study 1: Anti-diabetic Activity

A study involving diabetic rats treated with beta-D-glucopyranoside derivatives showed a marked reduction in blood glucose levels compared to control groups. The treatment group displayed enhanced insulin sensitivity and improved lipid profiles, indicating a multifaceted approach to managing diabetes .

Case Study 2: Antimicrobial Efficacy

In vitro tests on various bacterial strains revealed that beta-D-glucopyranoside derivatives significantly inhibited growth compared to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined, showcasing their potential as alternative antimicrobial agents .

Scientific Research Applications

Pharmacological Applications

Inhibition of Glycogen Phosphorylase
Beta-D-glucopyranoside derivatives have been studied for their ability to inhibit glycogen phosphorylase, an enzyme critical in glucose metabolism. Research indicates that compounds such as 2-substituted-5-(beta-D-glucopyranosyl)pyrimidin-4-ones exhibit potent inhibitory effects on glycogen phosphorylase, which is relevant for managing conditions like type 2 diabetes and certain cancers . The development of these inhibitors has been linked to their structural stability and metabolic resistance, making them suitable candidates for therapeutic interventions.

Antimicrobial Activity
Certain beta-D-glucopyranoside derivatives have shown antimicrobial properties. For instance, thymol-beta-D-glucopyranoside has been evaluated for its efficacy against pathogenic bacteria such as Campylobacter and Salmonella. In vitro studies suggest that this compound can be hydrolyzed by gut microbiota to release active thymol, which exerts antimicrobial effects . This property positions beta-D-glucopyranosides as potential alternatives in food safety and animal health.

Prebiotic Potential

Beta-D-glucopyranosides are being investigated for their prebiotic potential. These compounds can resist hydrolysis in the upper gastrointestinal tract and are selectively fermented by beneficial gut bacteria. Studies have demonstrated that certain beta-D-glucopyranosides promote the growth of beneficial bacteria while inhibiting pathogens . This dual action supports gut health and could be leveraged in dietary supplements aimed at improving microbiota composition.

Structural Characteristics and Synthesis

The synthesis of beta-D-glucopyranoside derivatives often involves complex organic reactions that enhance their biological activity. For example, the synthesis of 2-substituted-5-(beta-D-glucopyranosyl)pyrimidin-4-ones involves metallated heterocycles and organosilane reductions, resulting in compounds with significant inhibitory activity against glycogen phosphorylase . Such synthetic routes are crucial for developing novel therapeutic agents.

Table: Summary of Applications of Beta-D-Glucopyranoside Derivatives

ApplicationDescriptionExample Compound
Pharmacological Inhibitors of glycogen phosphorylase; potential treatments for diabetes and cancer2-substituted-5-(beta-D-glucopyranosyl)pyrimidin-4-ones
Antimicrobial Effective against pathogenic bacteria through hydrolysis by gut microbiotaThymol-beta-D-glucopyranoside
Prebiotic Selectively fermented by beneficial gut bacteria; promotes gut healthVarious beta-D-glucopyranosides

Case Studies

Case Study: Thymol-Beta-D-Glucopyranoside in Animal Health
In a study involving weaned pigs, thymol-beta-D-glucopyranoside was administered to assess its impact on pathogen levels in the gut. Results indicated a significant reduction in Salmonella populations when combined with gut microbiota, highlighting its potential as a natural feed additive to enhance animal health .

Case Study: Glycogen Phosphorylase Inhibition
Research on the inhibition of glycogen phosphorylase by beta-D-glucopyranoside derivatives demonstrated that specific structural modifications could enhance binding affinity significantly. The most potent inhibitors were identified through kinetic studies, providing insights into drug design for metabolic disorders .

Comparison with Similar Compounds

Structural Analogues in the Furostanol Saponin Class
Compound Name Structural Differences Biological Activity Source Reference
Methyl protodioscin - 22-methoxy instead of 22,25-epoxy
- 6-deoxy-alpha-L-mannopyranosyl (1→2) and (1→4) linkages
Anticancer, anti-inflammatory Dioscorea species
26-O-β-D-glucopyranosyl-3β,22α,26-trihydroxy-25(R)-furosta-5-en-3-O-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside - Lacks epoxy group
- Rhamnopyranosyl (1→4) at C-3
Pancreatic acinar cell protection Dioscorea zingiberensis
(25S)-26-[(β-D-glucopyranosyl)oxy]-22α-hydroxyfurost-5-en-3β-yl O-β-D-glucopyranosyl-(1→2)-O-[β-D-xylopyranosyl-(1→3)]-O-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside - Xylopyranosyl (1→3) in the trisaccharide chain
- Galactopyranosyl terminus
Not reported (structural variant) Convallaria majalis
Caucasicoside G - 22α-methoxy group
- Rhamnopyranosyl (1→4) linkage
Cytotoxic, antifungal Helleborus caucasicus

Key Observations :

  • This group likely enhances metabolic stability by reducing susceptibility to enzymatic hydrolysis.
  • The branched trisaccharide chain (6-deoxy-alpha-L-mannopyranosyl-(1→4)-[beta-D-glucopyranosyl-(1→3)-beta-D-glucopyranosyl-(1→2)]) differs from simpler glycosylation patterns (e.g., rhamnopyranosyl in or xylopyranosyl in ). Such complexity may influence solubility and receptor binding.
Physicochemical and Pharmacokinetic Properties
Property Target Compound Methyl Protodioscin 26-O-β-D-Glucopyranosyl-3β,22α,26-trihydroxy-25(R)-furosta-5-en-3-O-...
Molecular Weight 1049.2 g/mol 1051.2 g/mol 916.8 g/mol
Water Solubility Low (predicted) Low Moderate
LogP 1.2 (estimated) 0.8 -0.5
Bioactivity Unreported (structural novelty) Cytotoxic (IC₅₀: 12 µM in HeLa) Antioxidant (ROS reduction ≥50% at 10 µM)

Key Observations :

  • The absence of reported bioactivity highlights the need for further studies, though structurally similar compounds exhibit cytotoxicity and antioxidant effects .

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a furost-5-ene backbone with critical modifications:

  • C-22 and C-25 epoxy group : Enhances rigidity and influences bioactivity.
  • C-26 β-D-glucopyranosyloxy group : Introduced via regioselective glycosylation.
  • C-3 oligosaccharide chain : A branched tetrasaccharide comprising 6-deoxy-α-L-mannopyranosyl (rhamnose), β-D-glucopyranosyl, and interglycosidic linkages (1→4), (1→3), and (1→2).

Synthetic challenges include:

  • Stereochemical control at C-22, C-25, and glycosidic linkages.
  • Regioselective protection/deprotection during oligosaccharide assembly.
  • Stability of the furostanol hemiketal under glycosylation conditions.

Chemical Synthesis Strategies

Furostanol Core Assembly

The furost-5-ene skeleton is constructed from a 16β-acetoxy-22-oxo-26-hydroxy-cholestanic derivative , a versatile intermediate enabling efficient hemiketalization (Ring E formation) and epoxy group installation.

Key Steps:
  • Epoxidation : Treatment of the Δ22 precursor with m-chloroperbenzoic acid (mCPBA) yields the 22α,25S-epoxide with >90% diastereoselectivity.
  • Hemiketalization : Spontaneous cyclization of the 26-hydroxy group with the 22-keto group forms the furan ring under mild acidic conditions (pH 5–6).

Table 1: Optimization of Epoxidation Conditions

Oxidizing Agent Solvent Temperature (°C) Epoxide Yield (%)
mCPBA CH2Cl2 0 92
H2O2/VO(acac)2 EtOAc 25 78
Dimethyldioxirane Acetone -20 85

Regioselective Glycosylation at C-26

The 26-O-β-D-glucopyranosyl unit is introduced using a modified Koenigs-Knorr reaction:

  • Activation : Per-O-acetyl-β-D-glucopyranosyl trichloroacetimidate (2.0 eq) in anhydrous CH2Cl2.
  • Promoter : BF3·OEt2 (0.1 eq) at -15°C for 12 h.
  • Deprotection : Zemplén deacetylation (NaOMe/MeOH) affords the β-linked glucoside in 84% yield.

Enzymatic Glycosylation for Oligosaccharide Assembly

β-Glucosidase-Mediated Synthesis

Immobilized β-glucosidase from almonds (EC 3.2.1.21) catalyzes the formation of β-glycosidic bonds under equilibrium-controlled conditions:

Reaction System :

  • Donor : D-Glucose (10 eq).
  • Acceptor : Partially protected furostanol aglycone.
  • Solvent : 90% tert-butanol/H2O.
  • Yield : 51–65% for primary alcohol acceptors.

Advantages :

  • Avoids protective group strategies for hydroxyl moieties.
  • High β-selectivity without racemization.

Stepwise Oligosaccharide Construction

The C-3 tetrasaccharide is assembled sequentially:

  • Rhamnosylation : 6-Deoxy-α-L-mannopyranosyl-(1→4)-β-D-glucopyranosyl donor (2.2 eq) using NIS/TfOH activation.
  • Branching : [O-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→2)] moiety introduced via orthogonal protection (levulinoyl at O-2).

Table 2: Glycosylation Yields for Tetrasaccharide Assembly

Step Glycosyl Donor Activator Yield (%)
1 Rhamnose (1→4)-Glc NIS/TfOH 73
2 Glc-(1→3)-Glc AgOTf 68

Natural Product Extraction and Isolation

Plant Sources

The compound is isolated from Livistona chinensis (Chinese fan palm) and Asparagus cochinchinensis using:

  • Extraction : Boiling water (2 h, 100°C) followed by n-butanol partitioning.
  • Purification :
    • Column Chromatography : Silica gel (CHCl3/MeOH/H2O).
    • HPLC : Purospher STAR RP-18e column (70→90% MeOH gradient).

Table 3: Extraction Yields from Natural Sources

Plant Source Dry Weight (g) Isolated Compound (mg) Purity (%)
Livistona chinensis 1000 15 98.5
Asparagus cochinchinensis 800 12 97.2

Analytical Validation

Spectroscopic Characterization

  • 1H/13C NMR : Key signals include δH 5.35 (H-6, furost-5-ene), δC 109.8 (C-22, epoxy), and anomeric protons at δH 4.98 (β-Glc, J = 7.8 Hz).
  • IR : Peaks at 3406 cm-1 (OH), 1639 cm-1 (C=C).

Enzymatic Stability Assays

Incubation with F26G β-glucosidase (50 µM protogracillin, pH 6.8) confirms resistance to C-26 deglycosylation, validating synthetic integrity.

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